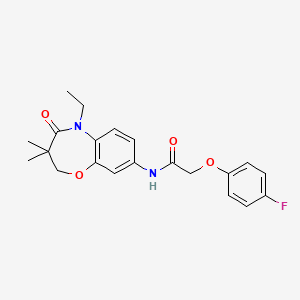

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide

Description

This compound features a benzoxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The benzoxazepin moiety is substituted with an ethyl group at position 5, two methyl groups at position 3, and a ketone at position 2. The acetamide group is attached to position 8 of the benzoxazepin ring, with a 4-fluorophenoxy substituent.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-4-24-17-10-7-15(11-18(17)28-13-21(2,3)20(24)26)23-19(25)12-27-16-8-5-14(22)6-9-16/h5-11H,4,12-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBVCLWFGCDLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” can be achieved through a multi-step process involving the following key steps:

Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized by cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with an appropriate carbonyl compound under acidic or basic conditions.

Introduction of the Ethyl and Dimethyl Groups: The ethyl and dimethyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorophenol derivative reacts with an appropriate electrophilic intermediate.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions at the ethyl or dimethyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. Its structure suggests that it could interact with specific biological targets, making it a valuable tool for biochemical research.

Medicine

In medicine, “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” may be investigated for its potential therapeutic effects. It could be evaluated for its efficacy in treating various diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

Pathway Modulation: The compound could influence various cellular pathways, such as apoptosis, cell proliferation, or immune response, by interacting with key regulatory proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Core Structure Analysis

- Target Compound : The benzoxazepin core provides rigidity and planar geometry, which may improve binding affinity to hydrophobic pockets in biological targets. The 4-oxo group facilitates hydrogen bonding with residues like serine or tyrosine .

- Compound h : The oxazinan ring introduces a six-membered heterocycle, which may improve solubility compared to benzoxazepin but reduce metabolic stability due to increased polarity.

Substituent Effects

- 4-Fluorophenoxy vs. 2,6-Dimethylphenoxy: The fluorine atom in the target compound increases electronegativity and lipophilicity, enhancing membrane permeability.

- Ethyl and Dimethyl Groups : The 5-ethyl and 3,3-dimethyl substituents on the benzoxazepin may stabilize the compound’s bioactive conformation, whereas analogues e–h lack such stabilizing groups.

Functional Group Contributions

- 4-Oxo Group : The ketone in the target compound could participate in hydrogen-bonding networks, a feature absent in analogues e–g. This may improve binding to targets like proteases or kinases .

- Amino/Acetamido Groups (Analogues e–g): These groups may enhance water solubility but increase susceptibility to enzymatic degradation compared to the fluorophenoxy group.

Research Findings and Implications

Comparatively, analogues e–h likely exhibit distinct solid-state behaviors due to their flexible chains or oxazinan cores.

Pharmacological Considerations

- The benzoxazepin core’s rigidity may prolong half-life compared to flexible hexan-based analogues.

- Fluorine’s electron-withdrawing effects could reduce cytochrome P450-mediated metabolism, offering a pharmacokinetic advantage over dimethylphenoxy-containing compounds .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . It features a complex structure that includes a benzoxazepine core and a fluorophenoxy group.

| Property | Value |

|---|---|

| Molecular Weight | 484.532 g/mol |

| IUPAC Name | This compound |

| SMILES | ACDLabs: O=S(c1ccc(c(c1)C)(N(c2ccc3c(c2)OCC(C)(C)C(N3CC)=O)CC(F)(F)F)=O |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism may involve:

Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical metabolic pathways.

Receptor Modulation : It could bind to receptors that modulate signaling pathways associated with various physiological processes.

Gene Expression : Interaction with DNA or RNA may influence gene expression and cellular functions.

Antimicrobial Properties

Research has indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit antimicrobial properties against various pathogens. For instance, studies have shown that benzoxazepine derivatives can inhibit bacterial growth by targeting specific metabolic pathways.

Anticancer Activity

Benzoxazepine derivatives have been explored for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. The specific activity of N-(5-ethyl...) in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Neuroprotective Effects

Some studies suggest that benzoxazepine compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases.

Case Studies

- Study on Anticancer Activity : A study evaluated the anticancer effects of related benzoxazepine compounds in vitro against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative tested .

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results showed inhibition zones ranging from 12 mm to 25 mm for different strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.